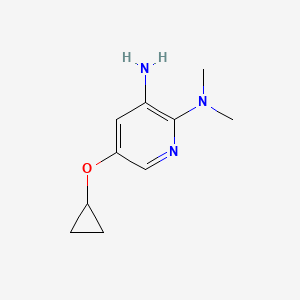
2-(Cyclohexylmethyl)pyridin-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohexylmethyl)pyridin-3-OL is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound features a pyridine ring substituted with a cyclohexylmethyl group at the second position and a hydroxyl group at the third position. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexylmethyl)pyridin-3-OL can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, the reaction of 3-hydroxypyridine with cyclohexylmethyl bromide in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Cyclohexylmethyl)pyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a cyclohexylmethylpyridine derivative without the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be employed for reduction reactions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Cyclohexylmethylpyridin-3-one
Reduction: 2-(Cyclohexylmethyl)pyridine
Substitution: 2-(Cyclohexylmethyl)-3-chloropyridine
Aplicaciones Científicas De Investigación
2-(Cyclohexylmethyl)pyridin-3-OL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-(Cyclohexylmethyl)pyridin-3-OL depends on its interaction with molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The cyclohexylmethyl group provides hydrophobic interactions, which can enhance the compound’s binding affinity to certain targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
- Pyridin-2-ol
- Pyridin-4-ol
- Cyclohexylmethylpyridine
Comparison: 2-(Cyclohexylmethyl)pyridin-3-OL is unique due to the presence of both a cyclohexylmethyl group and a hydroxyl group on the pyridine ring. This combination provides distinct chemical and biological properties compared to other pyridine derivatives. For instance, pyridin-2-ol and pyridin-4-ol lack the cyclohexylmethyl group, which can significantly alter their reactivity and biological activity .
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
2-(cyclohexylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C12H17NO/c14-12-7-4-8-13-11(12)9-10-5-2-1-3-6-10/h4,7-8,10,14H,1-3,5-6,9H2 |
Clave InChI |
UDCBUTHLWCTJND-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC2=C(C=CC=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



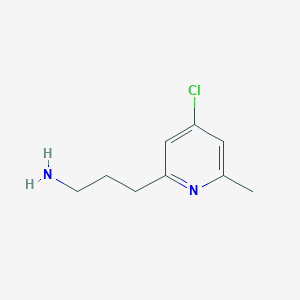
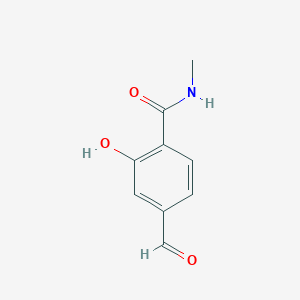
![Ethyl 2-methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14848551.png)
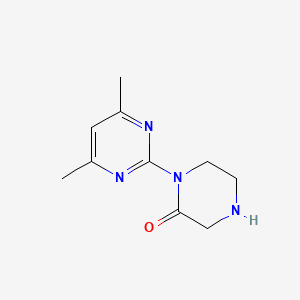
![6-Chloro-2-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14848563.png)
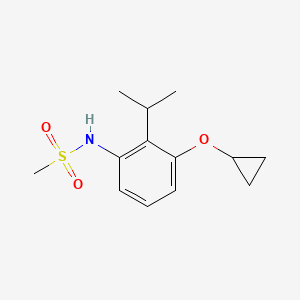
![[6-Methoxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14848572.png)
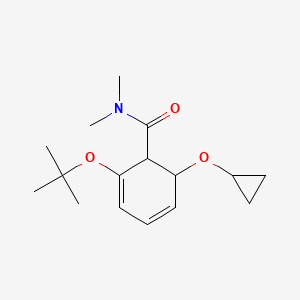

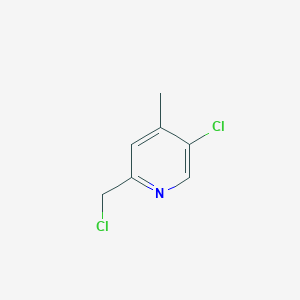
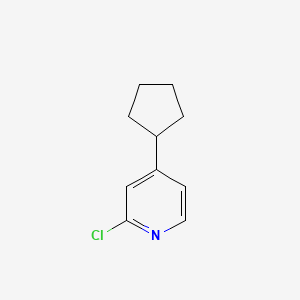
![(7-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B14848607.png)
